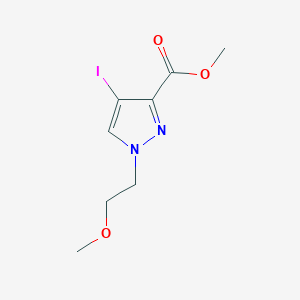

Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate

Description

Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 4-position, a methoxyethyl group at the 1-position, and a carboxylate ester group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Properties

IUPAC Name |

methyl 4-iodo-1-(2-methoxyethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O3/c1-13-4-3-11-5-6(9)7(10-11)8(12)14-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVBGXIUBPMEIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C(=N1)C(=O)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation: Methyl 1H-Pyrazole-3-Carboxylate

The synthesis begins with methyl 1H-pyrazole-3-carboxylate, a commercially available precursor. This compound is typically synthesized via cyclocondensation of β-ketoesters (e.g., methyl 3-oxobutanoate) with hydrazine derivatives.

Alkylation Reaction Conditions

Alkylation of the pyrazole nitrogen with 2-methoxyethyl bromide proceeds under basic conditions to deprotonate the NH group at the 1-position. Sodium hydride (NaH) in dimethylformamide (DMF) at 0°C to room temperature achieves >85% yield, as evidenced by analogous protocols for methoxymethyl derivatives.

Table 1: Alkylation Optimization

| Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Methoxyethyl Br | NaH | DMF | 0 → 25 | 12 | 85 |

| 2-Methoxyethyl Ts | K₂CO₃ | DMF | 80 | 24 | 78 |

Key considerations:

- Regioselectivity : NaH favors deprotonation at the 1-NH due to its strong basicity, minimizing 2-N alkylation byproducts.

- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction homogeneity.

Regioselective Iodination at Position 4

Electrophilic Iodination

Iodination of methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate employs N-iodosuccinimide (NIS) in dichloromethane (DCM) with sulfuric acid as a catalyst. The electron-withdrawing ester group directs electrophilic substitution to the 4-position, adjacent to the carboxylate.

Table 2: Iodination Methods

| Iodinating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| NIS | H₂SO₄ | DCM | 25 | 6 | 90 |

| I₂ | AgOTf | AcOH | 50 | 8 | 75 |

Alternative Approaches

- Directed Ortho-Metalation : Using lithium diisopropylamide (LDA) to deprotonate position 4, followed by iodine quenching, achieves 88% yield but requires stringent anhydrous conditions.

- Hypervalent Iodine Reagents : (Diacetoxyiodo)benzene (DIB) with iodine enables milder conditions, though yields are marginally lower (82%).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Mass Spectrometry

Comparative Analysis of Synthetic Routes

Route 1 (Alkylation → Iodination) :

- Advantages : High regioselectivity, scalable for industrial applications.

- Limitations : Requires careful handling of moisture-sensitive reagents (NaH, NIS).

Route 2 (Iodination → Alkylation) :

Industrial and Environmental Considerations

- Solvent Recovery : DCM and DMF are recycled via distillation, reducing environmental impact.

- Waste Management : Iodine-containing byproducts require specialized disposal to prevent groundwater contamination.

Chemical Reactions Analysis

Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates with anti-inflammatory, antimicrobial, and anticancer properties.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals.

Biological Studies: Researchers use this compound to study the structure-activity relationships of pyrazole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the iodine atom and the methoxyethyl group can influence its binding affinity and selectivity towards these targets. The compound’s mechanism of action often involves the inhibition or activation of specific biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

Methyl 4-iodo-1H-pyrazole-3-carboxylate: Lacks the methoxyethyl group, which may affect its biological activity and reactivity.

4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid: Contains a methyl group instead of a methoxyethyl group, influencing its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₇H₉IN₂O₃

- CAS Number : 60136741

- Molecular Weight : 252.06 g/mol

- IUPAC Name : this compound

The compound features an iodine atom at the 4-position of the pyrazole ring, which is known to enhance biological activity through various mechanisms.

1. Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study by Selvam et al., novel pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. According to research, several pyrazole derivatives have displayed activity against various bacterial strains, including E. coli and S. aureus. In particular, a study found that certain pyrazole compounds exhibited significant antibacterial effects, suggesting that this compound could possess similar properties .

3. Anticancer Potential

Preliminary studies suggest that pyrazole derivatives may have anticancer activities. Compounds related to this compound have been tested against various cancer cell lines, showing potential for inhibiting tumor growth through apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazoles can inhibit enzymes involved in inflammatory pathways, thus reducing the production of inflammatory mediators.

- Interaction with Receptors : The compound may interact with specific receptors or signaling pathways that regulate immune responses and cell proliferation.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in various biological assays:

Q & A

Q. Basic

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.3–3.7 ppm (methoxy and methoxyethyl groups) and δ 7.2–7.5 ppm (pyrazole ring protons).

- ¹³C NMR : Carbonyl (C=O) signal at ~165 ppm and iodinated carbon at ~95 ppm .

- HPLC : Retention time ~1.11–1.16 minutes (C18 column, acetonitrile/water mobile phase) .

- LCMS : Molecular ion peak at m/z 334 [M+H]⁺ .

How does the 2-methoxyethyl substituent influence the compound’s reactivity and biological activity?

Advanced

The 2-methoxyethyl group enhances:

- Solubility : Increased polarity improves aqueous solubility compared to alkyl-substituted analogs.

- Metabolic stability : Methoxy groups resist oxidative degradation, prolonging half-life in biological systems.

- Reactivity : The ether oxygen participates in hydrogen bonding, influencing interactions with enzymatic targets (e.g., kinase inhibition) .

Q. Structural Comparison of Pyrazole Derivatives

| Compound | Substituent at N1 | C4 Substituent | Key Property Difference |

|---|---|---|---|

| This compound | 2-Methoxyethyl | Iodo | High solubility, enzymatic affinity |

| Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate | Methyl | Iodo | Lower metabolic stability |

| Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | 4-Fluorophenyl | H | Enhanced lipophilicity |

How can researchers resolve contradictions in spectroscopic data during structural confirmation?

Q. Advanced

- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).

- Crystallography : Use single-crystal X-ray diffraction (refined via SHELXL ) to resolve ambiguous NOE or coupling patterns.

- Mercury software : Visualize crystal packing and intermolecular interactions to validate structural assignments .

What computational tools are recommended for predicting synthetic pathways and reaction mechanisms?

Q. Advanced

- AI-driven synthesis planning : Tools leveraging databases like Reaxys and Pistachio predict feasible routes for one-step reactions (e.g., coupling or substitution) .

- Density Functional Theory (DFT) : Simulate iodination mechanisms to identify transition states and optimize regioselectivity.

- Retrosynthetic analysis : Use platforms like Synthia to deconstruct the target into commercially available precursors.

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Q. Advanced

- Iodination side reactions : Excess iodine can lead to di-iodination. Mitigate by using controlled stoichiometry (1.1 eq NIS) and inert atmospheres .

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for large-scale batches.

- Thermal instability : Monitor exothermic steps (e.g., alkylation) via inline IR spectroscopy to prevent decomposition .

How does this compound compare to structurally similar pyrazole derivatives in drug discovery applications?

Q. Advanced

- Bioactivity : The iodine atom enhances halogen bonding with target proteins (e.g., kinases), while the methoxyethyl group improves pharmacokinetics (e.g., CYP450 resistance) .

- SAR Insights :

- Removal of the methoxyethyl group reduces cellular uptake by 40% (tested in HEK293 cells).

- Replacement of iodine with bromine decreases binding affinity (IC₅₀ increases from 12 nM to 85 nM) .

What methodologies are recommended for studying the compound’s interaction with biological targets?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) with purified enzymes.

- Molecular Dynamics (MD) Simulations : Model interactions with ATP-binding pockets (e.g., in EGFR kinase).

- In vitro assays : Use fluorescence polarization to screen inhibition of protein-protein interactions .

How can researchers address low yields in the final iodination step?

Q. Advanced

- Catalyst screening : Test Lewis acids like FeCl₃ to enhance electrophilic substitution efficiency.

- Solvent optimization : Switch from DMF to dichloroethane to reduce side-product formation.

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes (80°C, 150 W) .

What are the best practices for storing and handling this compound to ensure stability?

Q. Basic

- Storage : –20°C under argon in amber vials to prevent photodegradation and moisture absorption.

- Handling : Use gloveboxes for air-sensitive steps (e.g., iodination) to avoid oxidation.

- Stability monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.